Intrinsic Potency vs. Cimetidine and Ranitidine
Famotidine demonstrates substantially higher intrinsic potency at the H2 receptor compared to other marketed H2-antagonists. This differentiation is quantified via the negative logarithm of the molar concentration required to reduce agonist potency by 2-fold (pA2). Famotidine is approximately 20 to 50 times more potent than cimetidine and 6 to 10 times more potent than ranitidine [1]. This potency differential translates directly to lower effective doses required to achieve equivalent acid suppression.
| Evidence Dimension | Intrinsic H2-receptor antagonistic potency (pA2 analysis) |
|---|---|
| Target Compound Data | pA2 value reflecting 20-50x greater potency than cimetidine; 6-10x greater potency than ranitidine |
| Comparator Or Baseline | Cimetidine (baseline 1x); Ranitidine (baseline 1x) |
| Quantified Difference | Famotidine is 20-50x more potent than cimetidine; 6-10x more potent than ranitidine |
| Conditions | Classical competitive drug-receptor interaction analysis; Schild slope parameters not significantly different from unity |
Why This Matters
Higher intrinsic potency enables lower dosing requirements, potentially reducing pill burden and minimizing exposure-related adverse effects in clinical and research contexts.
- [1] Lin JH. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations. Clin Pharmacokinet. 1991;20(3):218-236. View Source
